(S)-1-((Dimethylamino)(phenyl)methyl)naphthalen-2-OL
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Overview
Description
2-Naphthalenol, 1-[(S)-(dimethylamino)phenylmethyl] is a complex organic compound that belongs to the class of naphthols. This compound is characterized by the presence of a naphthalene ring system substituted with a hydroxyl group and a phenylmethyl group containing a dimethylamino substituent. It is known for its diverse applications in various fields including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenol, 1-[(S)-(dimethylamino)phenylmethyl] typically involves the following steps:
Formation of the Naphthalenol Core: The naphthalenol core can be synthesized through the hydroxylation of naphthalene using reagents such as sulfuric acid and sodium hydroxide.
Introduction of the Phenylmethyl Group: The phenylmethyl group can be introduced via Friedel-Crafts alkylation using benzyl chloride and a Lewis acid catalyst like aluminum chloride.
Dimethylamino Substitution: The dimethylamino group can be introduced through nucleophilic substitution using dimethylamine and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as crystallization and chromatography is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenol, 1-[(S)-(dimethylamino)phenylmethyl] undergoes various chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to form quinones using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydronaphthalenols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Naphthalenol, 1-[(S)-(dimethylamino)phenylmethyl] has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the manufacture of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Naphthalenol, 1-[(S)-(dimethylamino)phenylmethyl] involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Naphthol: A simpler naphthol derivative without the phenylmethyl and dimethylamino groups.
1-Naphthol: An isomer of 2-naphthol with the hydroxyl group at a different position.
β-Naphthol: Another name for 2-naphthol, highlighting its position on the naphthalene ring.
Uniqueness
2-Naphthalenol, 1-[(S)-(dimethylamino)phenylmethyl] is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This substitution enhances its solubility, reactivity, and potential for interaction with biological targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C19H19NO |
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Molecular Weight |
277.4 g/mol |
IUPAC Name |
1-[(S)-dimethylamino(phenyl)methyl]naphthalen-2-ol |
InChI |
InChI=1S/C19H19NO/c1-20(2)19(15-9-4-3-5-10-15)18-16-11-7-6-8-14(16)12-13-17(18)21/h3-13,19,21H,1-2H3/t19-/m0/s1 |
InChI Key |
SOHOMVZGRJOXDG-IBGZPJMESA-N |
Isomeric SMILES |
CN(C)[C@@H](C1=CC=CC=C1)C2=C(C=CC3=CC=CC=C32)O |
Canonical SMILES |
CN(C)C(C1=CC=CC=C1)C2=C(C=CC3=CC=CC=C32)O |
Origin of Product |
United States |
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